molecular formula C10H8Br2Cl2N2O2 B14626278 2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide CAS No. 58414-11-2

2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide

Cat. No.: B14626278
CAS No.: 58414-11-2
M. Wt: 418.89 g/mol
InChI Key: DGYUQHMCBBFTCN-UHFFFAOYSA-N
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Description

2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide typically involves the bromination of a precursor compound followed by the introduction of the carbamoyl group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing bromine or bromine-containing reagents. The reaction is carefully monitored to maintain the quality and yield of the product. Advanced purification techniques are employed to remove any impurities and ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the removal of bromine or chlorine atoms, resulting in different derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups, leading to a variety of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated or chlorinated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide has a wide range of applications in scientific research:

    Biology: The compound’s reactivity makes it useful in studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in drug development.

    Industry: It is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and chlorine atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses or inhibition of specific enzymatic activities.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]butanamide
  • 2,3-Dichloro-N-[(3,5-dibromophenyl)carbamoyl]propanamide
  • 2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]ethanamide

Uniqueness

2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide stands out due to its specific combination of bromine and chlorine atoms, which confer unique reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

58414-11-2

Molecular Formula

C10H8Br2Cl2N2O2

Molecular Weight

418.89 g/mol

IUPAC Name

2,3-dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide

InChI

InChI=1S/C10H8Br2Cl2N2O2/c11-4-8(12)9(17)16-10(18)15-7-2-5(13)1-6(14)3-7/h1-3,8H,4H2,(H2,15,16,17,18)

InChI Key

DGYUQHMCBBFTCN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)NC(=O)C(CBr)Br

Origin of Product

United States

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